molecular formula C19H21N7O3S B6575779 N-[4-({4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide CAS No. 1170513-35-5

N-[4-({4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide

Cat. No.: B6575779
CAS No.: 1170513-35-5
M. Wt: 427.5 g/mol
InChI Key: WFLJJQAKYXYRPQ-UHFFFAOYSA-N
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Description

N-[4-({4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide is a useful research compound. Its molecular formula is C19H21N7O3S and its molecular weight is 427.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 427.14265873 g/mol and the complexity rating of the compound is 685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine protein kinase that plays a crucial role in the regulation of the cell cycle . It has been garnering considerable interest as a target to develop new cancer treatments and to ameliorate resistance to CDK4/6 inhibitors .

Mode of Action

The compound interacts with CDK2 by binding to it and inhibiting its activity . This interaction results in a reduction in the phosphorylation of retinoblastoma at Thr821 . The compound exhibits potent CDK2 inhibitory activity, with a Ki value of 0.005 µM .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, leading to the arrest of cells at the S and G2/M phases . This is because CDK2 is activated by binding to cyclin A or E and phosphorylation at its Thr160 residue by the CDK-activating kinase (CAK, i.e., CDK7-cyclin H-MAT1) . The activity of CDK2 is also negatively regulated by phosphorylation at its Thr14 and Tyr15 by Wee1/Myt1 as well as by binding to CDK inhibitory proteins such as the CDK-interacting protein (Cip)/kinase inhibitory protein (Kip) family members (i.e., p21 Cip1, p27 Kip1, and p57 Kip2) .

Pharmacokinetics

The compound displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines (gi 50 = 0127–0560 μM) , suggesting that it may have favorable ADME properties.

Result of Action

The result of the compound’s action is the induction of apoptosis in cancer cells . This is likely due to the arrest of the cell cycle at the S and G2/M phases, which is a consequence of the inhibition of CDK2 .

Biological Activity

N-[4-({4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide, commonly referred to as a derivative of pyrazol and pyrimidine, has garnered attention in the pharmaceutical field due to its potential biological activities, particularly in oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C22H28N8OS
  • Molecular Weight : 452.576 g/mol
  • CAS Number : 639089-73-9
  • Density : 1.4 ± 0.1 g/cm³

This compound features a sulfonamide group, which is known to enhance biological activity through various mechanisms.

This compound primarily acts as an Aurora kinase inhibitor . Aurora kinases are critical for cell division, and their inhibition leads to apoptotic cell death in cancer cells. Studies have shown that this compound induces apoptosis in various tumor models, demonstrating its potential as an anticancer agent .

Anticancer Effects

The compound has been evaluated in several preclinical studies for its anticancer properties:

Study ReferenceCancer TypeIC50 (μM)Observations
Lin ZZ et al., 2009Hepatocellular carcinoma0.5Induced significant apoptosis .
Evans R et al., 2008Multiple myeloma0.8Effective in inducing cell death via RNAi methods .

These studies highlight the compound's effectiveness in targeting cancer cells while sparing normal cells, making it a promising candidate for further development.

Antitubercular Activity

Recent research has also explored the compound's potential against Mycobacterium tuberculosis. In a study evaluating various derivatives, it was found that certain analogs exhibited significant activity with IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra .

Case Studies

  • Hepatocellular Carcinoma :
    • In a study published by Lin et al., this compound was shown to induce apoptosis in hepatocellular carcinoma cells through the inhibition of Aurora kinases, leading to cell cycle arrest and subsequent cell death.
  • Multiple Myeloma :
    • Research by Evans et al. demonstrated that the compound could effectively induce apoptotic death in multiple myeloma cells, showcasing its potential as a therapeutic agent in hematological malignancies.

Properties

IUPAC Name

N-[4-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O3S/c1-15(27)23-16-3-5-17(6-4-16)30(28,29)25-11-9-24(10-12-25)18-13-19(21-14-20-18)26-8-2-7-22-26/h2-8,13-14H,9-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLJJQAKYXYRPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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